2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 2-chlorobenzyl group at position 3, a ketone at position 4, and an acetamide side chain with a phenethyl substituent.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c28-22-12-6-4-10-20(22)16-31-18-30-25-21-11-5-7-13-23(21)32(26(25)27(31)34)17-24(33)29-15-14-19-8-2-1-3-9-19/h1-13,18H,14-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMDUBRSQMWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They are aromatic in nature due to the presence of excessive π-electrons delocalization. Electrophilic substitution occurs readily on indole due to this property.
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a complex organic molecule notable for its unique structural features, which include a pyrimidinone ring, an indole ring, and an acetamide group. This structural arrangement suggests potential biological activities that merit detailed investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 448.9 g/mol . The presence of the chlorobenzyl moiety indicates possible interactions with various biological targets, making it relevant in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications, particularly in the fields of antimicrobial and anticancer research. The structural motifs present in the compound are often associated with significant pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is often quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Compound | MIC (μM) | MBC (μM) | Active Against |
|---|---|---|---|
| Compound A | 0.56–12.50 | 2.08–16.67 | Bacillus cereus, S. aureus |
| Compound B | 1.99 | 3.98 | Staphylococcus aureus, M. flavus |
These results indicate that This compound may possess similar antimicrobial properties, warranting further investigation through in vitro studies .
Anticancer Potential
The indole and pyrimidine frameworks are well-known for their roles in cancer therapeutics. Research has indicated that derivatives containing these structures can act as inhibitors of various kinases involved in cancer progression . The specific interactions of this compound with cancer cell lines remain to be fully elucidated but could offer insights into its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substitution Patterns on the Pyrimidoindole Core
- N-(2-Chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Key Differences: Features dual 2-chlorobenzyl groups (at position 3 and the acetamide nitrogen) instead of a phenethyl group.
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Methyl 4-(2-((2-(Cyclohexylamino)-2-oxoethyl)thio)-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-5(4H)-yl)butanoate Key Differences: Contains a thioether linkage and a cyclohexylamino group. Implications: The sulfur atom could enhance oxidative stability, and the cyclohexyl group may modulate selectivity for hydrophobic binding pockets .
Variations in the Acetamide Side Chain
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Physicochemical and Pharmacokinetic Properties
Key Takeaways
Substituent Effects :
- Chlorobenzyl Groups : Enhance target engagement via hydrophobic interactions but may reduce solubility.
- Fluorine Atoms : Improve metabolic stability and electronic effects.
- Side Chain Flexibility : Branched or rigid chains (e.g., phenethyl vs. cyclohexyl) influence binding pocket compatibility.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., ) are synthesized in higher yields (67–81%), whereas fluorinated analogs require specialized purification .
Unresolved Questions: Limited data on the target compound’s specific biological targets or toxicity profile necessitate further in vitro and in vivo studies.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the pyrimido[5,4-b]indole core via cyclization of indole derivatives with pyrimidine precursors under acidic or basic conditions .
- Step 2 : Introduction of the 2-chlorobenzyl group via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions .
- Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the phenethylamine moiety to the core .
Q. Critical Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C (Step 1); RT–40°C (Step 3) | Controls reaction rate/selectivity |
| Solvent | DMF (Step 2); Dichloromethane (Step 3) | Enhances solubility/reactivity |
| Catalyst | p-TsOH (Step 1); None (Step 3) | Facilitates cyclization |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and core structure. For example, aromatic protons in the indole ring appear at δ 7.2–8.5 ppm, while the 2-chlorobenzyl group shows distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C27H22ClN3O2: 464.14) .
Q. What structural features influence its reactivity and stability?
- Core Stability : The pyrimidoindole core is prone to oxidation at the 4-oxo position, requiring storage under nitrogen .
- Electrophilic Sites : The 2-chlorobenzyl group and acetamide nitrogen are reactive toward electrophiles (e.g., alkylation or acylation) .
- Steric Effects : Bulky phenethyl and chlorobenzyl groups hinder nucleophilic attack on the indole ring .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) identified 70°C and 1.2 eq. of EDC as optimal for 85% yield in acetamide coupling .
- In Situ Monitoring : Real-time HPLC or ReactIR tracks intermediate formation, enabling rapid adjustments .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests to distinguish target-specific vs. off-target effects .
- Structural Analysis : Use X-ray crystallography or molecular docking to verify binding modes. For example, a 2-chlorobenzyl group may enhance hydrophobic interactions in kinase pockets .
- Batch Consistency : Ensure compound purity (>98%) via HPLC and control for polymorphic forms using PXRD .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Systematic Substituent Variation : Replace the 2-chlorobenzyl group with 3-chloro or 4-fluoro analogs to assess steric/electronic effects on potency .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using software like Schrödinger’s Phase .
- Metabolic Stability : Introduce deuterium at labile C-H bonds (e.g., acetamide methylene) to prolong half-life in hepatic microsomal assays .
Q. How can researchers address solubility challenges in in vitro assays?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% final concentration) to maintain solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or ester derivatives for improved aqueous solubility, which hydrolyze intracellularly .
Methodological Recommendations
- Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing reaction times from 12h to 2h .
- Use continuous-flow systems for scalable production, ensuring consistent mixing and temperature control .
- Validate biological findings with 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
